Ethyl myristylphosphoramidate
Description
Ethyl myristylphosphoramidate is an organophosphorus compound characterized by a phosphoramidate backbone with ethyl (C₂H₅) and myristyl (C₁₄H₂₉) substituents. Phosphoramidates are widely studied for their versatility in organic synthesis, catalysis, and biomedical applications due to their tunable reactivity and stability.
Properties
CAS No. |
45261-94-7 |
|---|---|
Molecular Formula |
C16H36NO3P |
Molecular Weight |
321.44 g/mol |
IUPAC Name |
ethoxy-N-tetradecylphosphonamidic acid |
InChI |
InChI=1S/C16H36NO3P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20-4-2/h3-16H2,1-2H3,(H2,17,18,19) |
InChI Key |
DYORVBSIIDYXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNP(=O)(O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl myristylphosphoramidate typically involves the reaction of myristylamine with ethyl phosphorodichloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Myristylamine} + \text{Ethyl phosphorodichloridate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
Phosphoramidates typically undergo hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : Protonation of the phosphoryl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This can cleave the P-N bond, yielding phosphoric acid and the corresponding amine (e.g., myristylamine) .
-
Basic hydrolysis : Hydroxide ions may deprotonate the amide nitrogen, leading to P-O or P-N bond cleavage. Esters like ethyl myristylphosphoramidate might produce phosphate salts and ethanol under strongly alkaline conditions .
Transesterification
Phosphoramidates can undergo transesterification with alcohols or other nucleophiles. For instance:
-
Reaction with methanol in the presence of a catalyst (e.g., titanium isopropoxide) could replace the ethyl group, forming mthis compound. This parallels the Kulinkovich reaction mechanism, where Grignard reagents modify ester groups .
Nucleophilic Substitution at Phosphorus
The phosphorus center in phosphoramidates is susceptible to nucleophilic attack. Potential reactions include:
-
Displacement by thiols : Thiols (RSH) could replace the ethyl or myristyl group, forming thiophosphate derivatives.
-
Reaction with amines : Secondary amines might displace the ethyl group, forming mixed phosphoramidates.
Thermal Decomposition
Heating this compound could lead to:
-
Elimination reactions : Formation of phosphoester byproducts via β-hydride elimination, analogous to titanium-mediated cyclopropanol synthesis .
-
Degradation : Breakdown into phosphoric acid, ethylene, and myristylamine derivatives.
Enzymatic Reactions
Phosphoramidates are often substrates for phosphatases or phosphodiesterases. Enzymatic cleavage would likely yield ethanol and myristylphosphoramidate, though specific enzyme interactions are undocumented in the provided sources.
Key Gaps in the Provided Literature
-
No studies directly addressing this compound’s synthesis, stability, or reactivity were identified.
-
General phosphoramidate chemistry (e.g., phosphorylation, hydrolysis) is discussed in , but these lack specificity to the target compound.
-
Patents and pharmacological studies focus on unrelated phosphonates or esters.
Recommendations for Further Research
To obtain authoritative data on this compound:
Scientific Research Applications
Ethyl myristylphosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding phosphoramidate biochemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl myristylphosphoramidate involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents | Key Properties | Applications | References |
|---|---|---|---|---|
| This compound | Ethyl, myristyl, amide | High lipophilicity, moderate stability | Surfactants, lipid carriers (inferred) | N/A |
| Diethyl phosphoramidate | Two ethyl groups | High reactivity, water-soluble | Organic synthesis reagents | |
| Dimethyl(2-methoxyethyl)phosphoramidate | Methyl, 2-methoxyethyl | Enhanced solubility, polar reactivity | Asymmetric catalysis, pharmaceuticals | |
| Diethyl(4-fluorophenyl)phosphoramidate | Ethyl, 4-fluorophenyl | Electron-withdrawing F, bioactivity | Drug development, enzyme inhibition | |
| Diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate | Isopropyl, trifluoromethylphenyl | High steric/electronic effects | High-stability applications |
Key Findings:
Substituent Effects on Reactivity
- Ethyl vs. Methyl Groups : Ethyl substituents (as in diethyl phosphoramidate) provide greater steric bulk than methyl groups, reducing hydrolysis rates but enhancing solubility in organic solvents .
- Myristyl Chain Impact : The myristyl group (C₁₄) significantly increases lipophilicity compared to shorter-chain analogs like diethyl phosphoramidate. This property is critical for membrane permeability in drug delivery or micelle formation .
Electronic and Steric Modifications
- Fluorine and Trifluoromethyl Groups : Electron-withdrawing groups (e.g., in diethyl(4-fluorophenyl)phosphoramidate) enhance electrophilicity at the phosphorus center, improving reactivity in nucleophilic substitutions . In contrast, the myristyl group’s electron-donating nature may stabilize the compound against oxidation .
Biological and Industrial Applications
- Pharmaceuticals : Compounds with polar groups (e.g., 2-methoxyethyl in dimethyl(2-methoxyethyl)phosphoramidate) are prioritized for aqueous-phase reactions, whereas this compound’s lipid solubility suits it for hydrophobic environments .
- Material Science : Long alkyl chains (e.g., myristyl) improve thermal stability in polymers, a trait shared with fluorinated phosphoramidates like diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate .
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